molecular formula C8H10F2N2O B1429992 [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine CAS No. 1432680-35-7

[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine

Cat. No.: B1429992
CAS No.: 1432680-35-7
M. Wt: 188.17 g/mol
InChI Key: HBVFKNAVLMBSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C8H10F2N2O It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a difluoroethoxy group attached to the pyridine ring

Properties

IUPAC Name

[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-3-6(4-11)1-2-12-8/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVFKNAVLMBSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine typically involves the reaction of 4-pyridinecarboxaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst to form the intermediate [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions where the difluoroethoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • [2-(2,2-Difluoroethoxy)pyridin-4-yl]methanol
  • 4-Pyridinemethanamine
  • 2-(2,2-Difluoroethoxy)pyridine

Comparison:

Biological Activity

[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its unique structural features, including a difluoroethoxy group and a methanamine moiety. This compound is explored for its potential interactions with biological targets, which may lead to significant therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoroethoxy group enhances binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The precise pathways and molecular targets are still under investigation, but initial studies suggest that this compound can influence cellular processes relevant to disease mechanisms.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives with similar structures have shown inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2, which are critical in cancer progression. In vitro assays demonstrated significant inhibition potency with IC50 values as low as 0.11 μM for c-Met, highlighting the potential of this compound in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyridine derivatives have been evaluated for their ability to inhibit bacterial growth. The presence of the difluoroethoxy group may enhance the compound's efficacy against various pathogens by interfering with bacterial enzyme functions .

Case Studies

  • Inhibition of c-Met and VEGFR-2 : A study focusing on 2-substituted pyridine derivatives reported that certain compounds exhibited dual inhibition of c-Met and VEGFR-2. This suggests that this compound could be developed as a dual-action anticancer agent .
  • Antimicrobial Activity : Another study highlighted the antimicrobial properties of similar compounds, indicating that the unique structural features of this compound may confer enhanced activity against specific bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-PyridinylmethanaminePyridine ring with amineKnown for strong neuroprotective effects
4-(Difluoromethyl)pyridinePyridine ring with difluoromethyl groupExhibits potent antimicrobial properties
3-(Trifluoromethyl)pyridin-4-aminePyridine ring with trifluoromethyl groupNotable for high lipophilicity
3-(Ethoxy)pyridin-4-ylmethanamineEthoxy-substituted pyridineDemonstrates significant anticancer activity

The uniqueness of this compound lies in its specific difluoroethoxy substitution pattern, which may confer distinct pharmacokinetic properties compared to other derivatives. This differentiation could lead to unique therapeutic profiles in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.